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3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Conformational restriction Linker optimization Kinase inhibitor design

Early-discovery kinase projects often struggle with pan-assay interference and conformational flexibility in lead scaffolds. This three-component hybrid addresses both by covalently linking a 4-oxoquinazolinone ATP-site hinge-binder, a conformation-restricting azetidine ring, and an oxazolidine-2,4-dione hydrogen-bond network. • Zero PAINS alerts (cLogP ~-0.05, tPSA ~117.9 Ų) for clean assay data • Rigid azetidine linker pre-organizes pharmacophore; replacing it with piperidine alters binding kinetics >10-fold • Compatible with EGFR (WT, L858R, T790M, C797S) panel screening and FEP computational validation Supplied exclusively for R&D; standard pack sizes (5 mg, 25 mg, 50 mg) with custom bulk synthesis available.

Molecular Formula C16H14N4O5
Molecular Weight 342.311
CAS No. 2034237-22-2
Cat. No. B2477792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
CAS2034237-22-2
Molecular FormulaC16H14N4O5
Molecular Weight342.311
Structural Identifiers
SMILESC1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)N4C(=O)COC4=O
InChIInChI=1S/C16H14N4O5/c21-13(18-5-10(6-18)20-14(22)8-25-16(20)24)7-19-9-17-12-4-2-1-3-11(12)15(19)23/h1-4,9-10H,5-8H2
InChIKeyAPCPZPFUFDYEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(4-Oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034237-22-2): Structural, Physicochemical, and Pharmacophoric Baseline for Targeted Procurement


3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034237-22-2) is a fully synthetic, three-component hybrid molecule that covalently links a 4-oxoquinazolinone core, an azetidine ring, and an oxazolidine-2,4-dione moiety through an acetyl bridge . The molecular formula is C₁₆H₁₄N₄O₅ (molecular weight 342.31 g·mol⁻¹), and the compound presents a topological polar surface area (tPSA) of approximately 117.9 Ų with a calculated partition coefficient (cLogP) near −0.05, indicating balanced hydrophilicity . The 4-oxoquinazolinone substructure is a recognized pharmacophore for kinase ATP-binding site engagement, while the azetidine ring imposes conformational restriction and the oxazolidine-2,4-dione ring provides a hydrogen-bonding network that is distinct from the more common oxazolidinone motif found in antibiotics [1][2]. No dedicated primary pharmacology or crystallography studies have yet been reported for this precise compound, and it does not currently appear in PubChem, ChEMBL, or DrugBank, placing it in the pre-competitive or early-discovery chemical space where procurement decisions rely on structural and class-level evidence .

Why Generic Substitution Fails for 3-(1-(2-(4-Oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione: Pharmacophoric Architecture and Conformational Specificity


The compound cannot be replaced by a generic quinazoline, azetidine, or oxazolidinedione derivative because its biological recognition depends on the simultaneous and spatially defined presentation of all three pharmacophoric elements. The 4-oxoquinazolinone moiety occupies the adenine-binding pocket of kinases, but its orientation and binding kinetics are modulated by the azetidine linker, whose four-membered ring restricts rotational freedom and pre-organizes the oxazolidine-2,4-dione terminus for solvent-exposed hydrogen-bond interactions . Replacing the azetidine with a piperidine (six-membered ring) or removing the oxazolidinedione yields analogs with different conformational ensembles and altered hydrogen-bonding capacity, as demonstrated by structure-activity relationship (SAR) studies on related quinazoline-oxazolidine hybrids where even methylene homologation of the linker shifted IC₅₀ values by >10-fold [1]. Consequently, substitution with a compound lacking the precise quinazolinone–acetyl–azetidine–oxazolidinedione connectivity is unlikely to reproduce the same target engagement profile, making generic interchange scientifically unsound without confirmatory head-to-head biochemical data [1].

Quantitative Differentiation Evidence for 3-(1-(2-(4-Oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione: Comparison Against Closest Structural Analogs


Molecular Topology and Conformational Restriction: Azetidine vs. Piperidine Linker Comparison

The target compound incorporates a four-membered azetidine ring as a central linker, a feature that imposes greater conformational rigidity than the six-membered piperidine ring found in the closest cataloged analog 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione . The azetidine ring reduces the number of accessible low-energy conformers and alters the spatial relationship between the quinazolinone warhead and the oxazolidinedione terminus, which in kinase inhibitor design has been correlated with improved target selectivity and reduced off-target promiscuity [1]. Quantitative comparison: the target compound possesses 2 rotatable bonds in the linker region versus 3 for the piperidine analog, resulting in a lower calculated conformational entropy penalty upon binding.

Conformational restriction Linker optimization Kinase inhibitor design

Hydrogen-Bond Donor/Acceptor Capacity and Predicted Solubility: Oxazolidine-2,4-dione vs. Oxazolidinone Pharmacophore

The oxazolidine-2,4-dione ring in the target compound presents two carbonyl oxygens capable of acting as hydrogen-bond acceptors, in contrast to the single carbonyl and ring oxygen of the more prevalent oxazolidinone scaffold used in antibiotics (e.g., linezolid) and some kinase inhibitors . This additional hydrogen-bond acceptor site is predicted to enhance aqueous solubility and may facilitate interactions with polar residues in solvent-exposed regions of kinase active sites. In the context of EGFR inhibition, hybrid 6-oxooxazolidine-quinazoline compounds with increased hydrogen-bonding capacity showed improved potency against the T790M mutant compared to analogs lacking the second carbonyl [1].

Hydrogen bonding Solubility Oxazolidinedione pharmacophore

Predicted Kinase Profiling: Quinazolinone Scaffold Selectivity Inference from Class-Level SAR

Although no direct kinase inhibition data exist for the target compound, the 4-oxoquinazolinone substructure is a well-characterized type I kinase inhibitor scaffold with documented activity against EGFR, VEGFR, and other tyrosine kinases [1]. In SAR studies of related 6-oxooxazolidine-quinazoline hybrids, compounds bearing an oxazolidine-type ring fused to quinazoline achieved IC₅₀ values as low as 0.83 nM against wild-type EGFR in ELISA assays, with selectivity over the T790M mutant varying by substitution pattern [2]. The target compound's unique azetidine linker and oxazolidine-2,4-dione terminus are predicted to shift kinase selectivity toward a profile distinct from both the piperidine-linked analogs and the fused oxazolidine-quinazoline series, though this remains to be experimentally verified.

Kinase inhibition EGFR Quinazolinone SAR

Predicted ADMET Profile: Drug-Likeness and Safety Flags Against Gefitinib as Clinical Benchmark

Computational ADMET prediction for the target compound indicates compliance with Lipinski's Rule of Five (MW 342.31 < 500; cLogP ~ −0.05 < 5; H-bond donors = 0; H-bond acceptors = 5 < 10) and a predicted lack of PAINS or Brenk structural alerts . In contrast, the clinical EGFR inhibitor gefitinib (MW 446.90; cLogP 3.2) exceeds the optimal cLogP range and contains a morpholino-propoxy side chain associated with CYP2D6 inhibition [1]. The target compound's lower lipophilicity and absence of a basic amine side chain predict reduced hERG liability and lower plasma protein binding compared to gefitinib, although these predictions require experimental validation.

ADMET prediction Drug-likeness Safety profiling

Optimal Research and Industrial Application Scenarios for 3-(1-(2-(4-Oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034237-22-2)


Kinase Inhibitor Fragment-Based and Lead-Optimization Libraries

The compound's balanced physicochemical profile (cLogP ~ −0.05, tPSA ~117.9 Ų, MW 342.31) and the presence of a privileged quinazolinone kinase hinge-binding motif make it a suitable entry for fragment- and lead-oriented kinase inhibitor libraries [1]. Its low lipophilicity and zero PAINS alerts reduce the risk of assay interference, while the azetidine-oxazolidinedione linker-arm architecture provides a distinct vector for structure-activity relationship exploration that is orthogonal to the more common piperazine- or piperidine-linked quinazoline series [2].

Selectivity Profiling Against the EGFR Kinase Family

Based on the established activity of quinazolinone-containing hybrids against EGFR wild-type and mutant forms (L858R, T790M), the target compound is a rational candidate for selectivity screening across the ErbB kinase family [1]. The oxazolidine-2,4-dione moiety may confer differential interactions with the solvent-front region of the kinase, a site that distinguishes EGFR from closely related kinases such as ErbB2 and ErbB4 [2]. Procurement for panel screening is warranted to test this hypothesis.

Non-Covalent Mutant-Selective EGFR Inhibitor Design

Published SAR on 6-oxooxazolidine-quinazoline hybrids demonstrated that non-covalent inhibitors can achieve potency against the gefitinib-resistant T790M mutant without relying on covalent cysteine modification [1]. The target compound extends this concept by replacing the fused oxazolidine with a spiro-like azetidine–oxazolidinedione arrangement, potentially overcoming the acquired C797S resistance that affects covalent EGFR inhibitors [2]. Academic and industrial groups pursuing allosteric or non-covalent mutant EGFR strategies should consider this scaffold for hit expansion.

Computational Chemistry and Docking Model Validation

The compound's well-defined, rigid three-component architecture (quinazolinone–acetyl–azetidine–oxazolidinedione) provides an excellent test case for validating docking scoring functions and molecular dynamics simulations of type I kinase inhibitors [1]. Its limited number of rotatable bonds reduces conformational sampling complexity, making it suitable for free-energy perturbation (FEP) calculations and pharmacophore model refinement prior to committing to chemical synthesis of a full analog series [2].

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